molecular formula C10H16N2O B13071539 2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol

2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13071539
M. Wt: 180.25 g/mol
InChI Key: YMIODYAZSOQTTC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C10H16N2O It is characterized by a cyclopentyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the ethan-1-ol moiety. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentyl ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
  • 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol
  • 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

Uniqueness

2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, such as the cyclopentyl group and the pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-cyclopentyl-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C10H16N2O/c13-10(9-6-11-12-7-9)5-8-3-1-2-4-8/h6-8,10,13H,1-5H2,(H,11,12)

InChI Key

YMIODYAZSOQTTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C2=CNN=C2)O

Origin of Product

United States

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